molecular formula C8H4K2O4 B075931 Dipotassium terephthalate CAS No. 13427-80-0

Dipotassium terephthalate

Cat. No. B075931
Key on ui cas rn: 13427-80-0
M. Wt: 242.31 g/mol
InChI Key: LRUDDHYVRFQYCN-UHFFFAOYSA-L
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Patent
US04625056

Procedure details

isomerizing said dried potassium benzene carboxylic acid salt mixture by heating under an atmosphere comprising carbon dioxide to produce a dipotassium terephthalic acid salt;
Name
potassium benzene carboxylic acid salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([O-:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[K+:10].[C:11](=[O:13])=[O:12]>>[C:11]([O-:13])(=[O:12])[C:4]1[CH:5]=[CH:6][C:1]([C:7]([O-:9])=[O:8])=[CH:2][CH:3]=1.[K+:10].[K+:10] |f:0.1,3.4.5|

Inputs

Step One
Name
potassium benzene carboxylic acid salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating under an atmosphere

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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